molecular formula C17H16N4O2S2 B2417803 2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 893989-27-0

2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No. B2417803
CAS RN: 893989-27-0
M. Wt: 372.46
InChI Key: RYZOAASPOHMOIP-UHFFFAOYSA-N
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Description

2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide, also known as MPTA, is a chemical compound that has gained significant attention in scientific research. MPTA belongs to the class of pyridazinone derivatives and has shown potential in various applications, including medicinal chemistry and drug discovery.

Scientific Research Applications

Synthesis and Biological Activity

The compound 2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide, while not directly referenced in the available literature, is closely related to various synthesized heterocyclic compounds that have been investigated for their potential biological activities. Research in this area often explores novel synthetic routes and the biological efficacy of related compounds, offering insights into potential applications in medicinal chemistry and drug development.

  • Antinociceptive Properties : Studies on pyridazinone derivatives, such as those by Doğruer et al. (2000), have investigated their antinociceptive activity, providing a foundation for understanding how similar compounds might interact with biological systems to modulate pain perception. Such research highlights the potential of pyridazinone and related compounds in the development of new analgesic drugs (Doğruer, Şahin, Ünlü, & Ito, 2000).

  • Antibacterial and Antimicrobial Activities : The synthesis of novel thieno[2,3-c]pyridazines and their evaluation for antibacterial activities, as performed by Al-Kamali et al. (2014), provides insight into the antimicrobial potential of thioacetamide derivatives. These findings suggest avenues for the development of new antimicrobial agents that could address the growing issue of antibiotic resistance (Al-Kamali, Al-Hazmi, Alhousami, & Al-Masany, 2014).

  • Antisecretory and Antiulcer Agents : The exploration of pyridazine derivatives for their antisecretory activity by Yamada et al. (1981) underscores the therapeutic potential of such compounds in treating gastrointestinal disorders, including peptic ulcers. This line of research indicates the role that sulfonamide derivatives could play in discovering new treatments for acid-related diseases (Yamada, Nobuhara, Shimamura, Yoshihara, Yamaguchi, & Ohki, 1981).

  • Synthesis of Heterocyclic Compounds : The work of Ibrahim and Behbehani (2014) on the synthesis of pyridazin-3-one derivatives illustrates the chemical versatility of pyridazine compounds. Such synthetic pathways enable the creation of diverse molecules with potential applications in drug discovery and development (Ibrahim & Behbehani, 2014).

properties

IUPAC Name

2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S2/c1-11-9-25-17(18-11)19-15(22)10-24-16-7-6-14(20-21-16)12-4-3-5-13(8-12)23-2/h3-9H,10H2,1-2H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZOAASPOHMOIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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